Cas no 2228867-83-0 (tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate)

Tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate is a versatile azetidine-based intermediate used in organic synthesis and pharmaceutical research. The compound features a reactive azido group and a hydroxyl moiety, enabling further functionalization through click chemistry or other transformations. The tert-butyloxycarbonyl (Boc) protecting group enhances stability while allowing selective deprotection under mild acidic conditions. Its rigid azetidine ring contributes to conformational constraint, making it valuable in drug design for modulating pharmacokinetic properties. The product is particularly useful in the synthesis of bioactive molecules, including peptidomimetics and small-molecule inhibitors. High purity and well-defined reactivity make it a reliable building block for medicinal chemistry applications.
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate structure
2228867-83-0 structure
Product name:tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
CAS No:2228867-83-0
MF:C10H18N4O3
MW:242.274921894073
CID:5875454
PubChem ID:165781871

tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
    • EN300-1894320
    • 2228867-83-0
    • Inchi: 1S/C10H18N4O3/c1-10(2,3)17-9(16)14-4-7(5-14)8(6-15)12-13-11/h7-8,15H,4-6H2,1-3H3
    • InChI Key: GYHMGNVDZLSVBI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C(CO)N=[N+]=[N-])C1)=O

Computed Properties

  • Exact Mass: 242.13789045g/mol
  • Monoisotopic Mass: 242.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 64.1Ų

tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894320-0.5g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
0.5g
$754.0 2023-09-18
Enamine
EN300-1894320-2.5g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
2.5g
$1539.0 2023-09-18
Enamine
EN300-1894320-5.0g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
5g
$2277.0 2023-06-01
Enamine
EN300-1894320-10.0g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
10g
$3376.0 2023-06-01
Enamine
EN300-1894320-5g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
5g
$2277.0 2023-09-18
Enamine
EN300-1894320-1g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
1g
$785.0 2023-09-18
Enamine
EN300-1894320-0.1g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
0.1g
$691.0 2023-09-18
Enamine
EN300-1894320-0.25g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
0.25g
$723.0 2023-09-18
Enamine
EN300-1894320-10g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
10g
$3376.0 2023-09-18
Enamine
EN300-1894320-0.05g
tert-butyl 3-(1-azido-2-hydroxyethyl)azetidine-1-carboxylate
2228867-83-0
0.05g
$660.0 2023-09-18

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